molecular formula C9H12ClN3O B2639879 2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one CAS No. 2411223-84-0

2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one

Cat. No.: B2639879
CAS No.: 2411223-84-0
M. Wt: 213.67
InChI Key: IXAKKBFZLGIKRJ-UHFFFAOYSA-N
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Description

2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrrolo[3,4-c]pyrazole ring, which is a fused bicyclic system containing nitrogen atoms

Preparation Methods

The synthesis of 2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrolo[3,4-c]pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The resulting intermediate is then reacted with a suitable ketone, such as acetone, under basic conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6(10)9(14)13-4-7-3-11-12(2)8(7)5-13/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAKKBFZLGIKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=C(C1)N(N=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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